生物素甲酯

描述

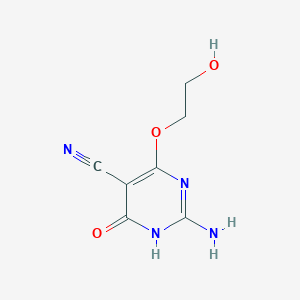

Biotin, also known as vitamin B7, is a crucial nutrient that plays a significant role in various metabolic processes. The conversion of biotin into its ester forms, such as biotin methyl ester, has been a subject of interest in biochemical research. Biotin methyl ester is a derivative of biotin where the carboxylic acid group is modified to an ester using a methyl group .

Synthesis Analysis

The synthesis of biotin methyl ester has been achieved through an electrochemical reduction process. This process involves the reduction of biotin at a platinum electrode in aprotic solvents, which results in the formation of a carboxylate anion and dihydrogen. The carboxylate anion is then reacted with iodomethane to produce biotin methyl ester with an excellent yield of 91% . Additionally, the synthesis of 6-fluorobiotin methyl ester has been described, although the reactions with other compounds like tetramisole and benzylpenicillin methyl ester did not yield monofluorinated products .

Molecular Structure Analysis

The molecular structure of biotin methyl ester derivatives has been studied to understand their intermolecular interactions. For instance, N1'-methoxycarbonylbiotin methyl ester, a model for N1'-carboxybiotin, exhibits a ureido carbonyl bond with more double bond character compared to free biotin. This change in electronic configuration is believed to facilitate the carboxylation and decarboxylation processes, acting as a mechanistic switch that modulates the nucleophilicity of N1' . The structure of (+)-biotin methyl ester has also been analyzed using NMR chemical shifts and GIAO calculations, revealing the presence of an extended conformation in the solid state and a dynamic equilibrium with an IMHB conformation in solution .

Chemical Reactions Analysis

The chemical reactivity of biotin methyl ester is influenced by its molecular structure. The polarization of the ureido carbonyl bond and the nucleophilicity of N1' are critical for the carboxylation and decarboxylation reactions. These reactions are essential for the biological function of biotin as a coenzyme in carboxylase enzymes . The reactivity of biotin esters has also been explored in the context of regioselective chlorination, which is a key step in the synthesis of biotin derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of biotin methyl ester are closely related to its structure and reactivity. The electrochemical study of biotin and its conversion into biotin methyl ester provides insights into the redox behavior of this compound. The reversible reduction of biotin in cyclic voltammetry and the irreversible conversion in controlled potential electrolysis indicate the stability of the ester form under different conditions . The NMR study of (+)-biotin methyl ester further contributes to the understanding of its conformational behavior in different environments .

科学研究应用

替代合成方法

通过对应二胺的氧化羰基化反应合成了生物素甲酯及其相关的杂环脲,为尿素形成提供了一种替代方案,避免使用光气衍生物。这个过程由W(CO)6催化,突显了一种更环保的化学方法来合成生物素衍生物(Zhang et al., 2005)。

形态转变

生物素及其甲酯在溶液中可以形成长纤维,当与双色氨酸二肽结合时,会转变成软球形结构。这种形态学转变不受其他芳香族氨基酸控制,揭示了生物素甲酯的结构适应性和潜在的材料应用(Joshi & Verma, 2008)。

结构研究

通过NMR化学位移和GIAO计算探索了(+)-生物素甲酯在固态和溶液状态下的结构。了解其在不同环境中的结构动态可以为其化学行为和在各个领域的潜在应用提供见解(María等,2009)。

在生物素合成中的作用

生物素甲酯与生物素的生物合成密切相关。研究表明,生物素的关键组分皮麦酰基是通过一种修改的脂肪酸合成途径合成的,涉及马来酰硫酯的甲基化,导致皮麦酰-ACP甲酯的产生。了解这一点对于理解生物素合成及其调控至关重要(Lin et al., 2010; Bi et al., 2016)。

作用机制

Target of Action

Biotin methyl ester, a derivative of biotin, primarily targets biotin-dependent carboxylases . These enzymes include acetyl-CoA carboxylase (ACC), pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), 3-methylcrotonyl-CoA carboxylase (MCC), and urea carboxylase (UC) . These enzymes are crucial for maintaining natural human growth, development, and regular physiological functions .

Mode of Action

Biotin methyl ester interacts with its targets by serving as a coenzyme in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . The BC and BCCP domains of different biotin-dependent carboxylases share the same function, while their CT domains exhibit specificity for different substrates .

Biochemical Pathways

The biochemical pathway of biotin methyl ester involves the transfer of a methyl group from the coenzyme S-adenosyl methionine (SAM) to malonyl-ACP, resulting in the formation of malonyl-ACP methyl ester . This intermediate subsequently integrates into the fatty acid synthesis pathway and the carbon chain is elongated to form pimeloyl-ACP methyl ester .

Pharmacokinetics

It’s known that most microorganisms and plants can synthesize biotin, while humans and mammals must obtain it through food, intestinal microbiota, and products from chemical synthesis .

Result of Action

The result of the action of biotin methyl ester is the production of pimeloyl-ACP, a substrate for BioF in the third stage of biotin biosynthesis . This plays a crucial role in various physiological functions including maintaining human metabolism, cytothesis and neurological health, as well as relieving muscle pain and preventing hair loss .

Action Environment

The action environment of biotin methyl ester is influenced by various factors. The burgeoning field of synthetic biology now allows for the creation of microbial cell factories producing bio-based products, offering a cost-effective alternative to chemical synthesis for biotin production . The efficiency of biotin production can be enhanced through both traditional chemical mutagenesis and advanced metabolic engineering .

安全和危害

未来方向

There is unexplained diversity and species specificity in the enzymes that remove the methyl group of pimeloyl-ACP methyl ester. A new finding in the ring assembly steps, BioU, plus the BioB homologs that comprise a two-component lipoyl synthase, has been discovered . This suggests that there are still many unknowns in the field of biotin synthesis and more research is needed to fully understand these processes.

属性

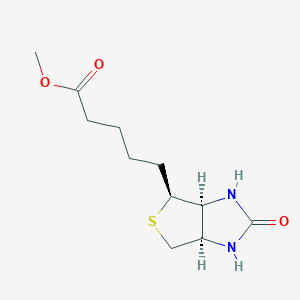

IUPAC Name |

methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-16-9(14)5-3-2-4-8-10-7(6-17-8)12-11(15)13-10/h7-8,10H,2-6H2,1H3,(H2,12,13,15)/t7-,8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEWJAXNLVWPSC-NRPADANISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90976003 | |

| Record name | Methyl 5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

608-16-2, 60562-11-0 | |

| Record name | Biotin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOTIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3S7E3P0H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)